Aminopromazine hydrochloride
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Overview
Description
Aminopromazine hydrochloride is an antispasmodic drug.
Scientific Research Applications
Transdermal Drug Delivery
A study by Luppi et al. (2010) explored the development of hydroxypropylmethylcellulose-based transdermal films to improve the transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug.
Impact on Cellular Functions
Daniel et al. (2015) discovered that phenothiazine-derived antipsychotic drugs, including chlorpromazine, inhibit dynamin and clathrin-mediated endocytosis in cells.
Photogenotoxicity Studies
Palumbo et al. (2016) investigated the photogenotoxic potential of chlorpromazine metabolites, highlighting the influence of drug metabolism on photosafety testing. The study revealed enhanced phototoxicity in chlorpromazine metabolites compared to the parent drug (Palumbo et al., 2016).
Interaction with Other Substances
A study by Azum et al. (2018) examined the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, revealing insights into the drug's interaction with other substances.
Chemiluminescence-Based Detection
Huang and Chen (2002) developed a chemiluminescence method for detecting chlorpromazine hydrochloride, offering a new approach for quantitative analysis (Huang & Chen, 2002).
Metabolic Profiling in Drug-Induced Liver Injury
Hu et al. (2022) conducted metabolic profiling of lysophosphatidylcholines in rats with liver injury induced by chlorpromazine hydrochloride, providing insights into the hepatotoxicity mechanisms of the drug (Hu et al., 2022).
Electrophysiological Studies
A study by Choi et al. (2001) explored the effect of chlorpromazine on store-operated calcium entry in PC12 cells, shedding light on its electrophysiological properties.
Analytical Methods for Detection in Biological Samples
Shen et al. (2011) developed an enzyme-linked immunosorbent assay for detecting chlorpromazine in various biological samples, providing a useful tool for monitoring the presence of the drug (Shen et al., 2011).
properties
CAS RN |
18704-89-7 |
---|---|
Product Name |
Aminopromazine hydrochloride |
Molecular Formula |
C19H26ClN3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H |
InChI Key |
ISZDANQLTTVSKO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aminopromazine HCl, Aminopromazine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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